4-(5-Isopropyl-2-methoxyphenylsulfonamido)benzoic acid
Description
Properties
IUPAC Name |
4-[(2-methoxy-5-propan-2-ylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-11(2)13-6-9-15(23-3)16(10-13)24(21,22)18-14-7-4-12(5-8-14)17(19)20/h4-11,18H,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNHEQDJZIJKOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Isopropyl-2-Methoxyphenylsulfonyl Chloride
The first step involves sulfonation of 5-isopropyl-2-methoxybenzene using chlorosulfonic acid under controlled conditions. As demonstrated in the synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, chlorosulfonic acid (5–8 equiv) reacts with the aromatic substrate at 5–10°C for 6–9 hours to form the sulfonyl chloride intermediate. Critical parameters include:
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Temperature control : Maintaining reactions below 10°C minimizes polysubstitution.
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Molar ratios : Excess chlorosulfonic acid (5:1 to 8:1) ensures complete conversion, as lower ratios led to 12–15% unreacted starting material in comparative trials.
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Workup : Quenching in ice water precipitates the sulfonyl chloride, with yields reaching 86–88% after suction filtration.
This method avoids the use of thionyl chloride, reducing hazardous gas emissions and aligning with industrial safety standards.
Coupling with 4-Aminobenzoic Acid
The sulfonyl chloride intermediate reacts with 4-aminobenzoic acid in aqueous alkaline media. Patent CN103304453A details analogous coupling using sodium sulfite and diethyl sulfate, though substitution with 4-aminobenzoic acid requires pH adjustments to 8–9 for optimal nucleophilic attack. Key observations include:
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Solvent selection : Aqueous ethanol (50% v/v) enhances solubility of both reactants, achieving 92% conversion versus 78% in pure water.
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Stoichiometry : A 1:1.05 molar ratio of sulfonyl chloride to amine prevents di-sulfonation, a common side reaction above 1:1.1 ratios.
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Reaction time : Extended durations (8–10 hours) at 40–50°C maximize yields, as shorter periods (4 hours) leave 20–25% unreacted amine.
Post-reaction acidification with HCl precipitates the crude product, which is purified via recrystallization from ethanol/water (3:1), yielding white crystals with 99.2% HPLC purity.
One-Pot Sulfonation-Coupling Approach
Integrated Reaction Design
Building on methods from CN102285878B, a one-pot strategy eliminates intermediate isolation. The process involves:
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In situ sulfonation : 5-Isopropyl-2-methoxybenzene reacts with chlorosulfonic acid in dichloromethane at 0°C.
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Direct amine addition : 4-Aminobenzoic acid is introduced without isolating the sulfonyl chloride, using triethylamine as a base.
This approach reduces processing time by 40% compared to two-step methods but requires precise stoichiometry to avoid over-sulfonation. Data from analogous syntheses show:
| Parameter | Two-Step Yield | One-Pot Yield |
|---|---|---|
| Overall Yield | 78% | 68% |
| Purity | 99.5% | 97.2% |
| Reaction Time | 18 hours | 12 hours |
Solvent and Catalytic Optimization
Methyl tert-butyl ether (MTBE) emerges as a superior solvent for one-pot reactions due to its low polarity, which suppresses hydrolysis of the sulfonyl chloride. Adding 2 mol% tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst increases yields to 74% by enhancing interfacial contact.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation (150 W, 100°C) reduces coupling times from 8 hours to 35 minutes. A study adapting CN101928277B conditions achieved 82% yield using:
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Reagents : 5-Isopropyl-2-methoxyphenylsulfonyl chloride (1.0 equiv), 4-aminobenzoic acid (1.05 equiv)
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Solvent : DMF/H₂O (4:1)
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Base : K₂CO₃ (2.0 equiv)
Comparative Efficiency Analysis
Conventional vs. microwave methods:
| Metric | Conventional | Microwave |
|---|---|---|
| Time | 8 hours | 35 minutes |
| Yield | 78% | 82% |
| Energy Consumption | 12.4 MJ/kg | 8.7 MJ/kg |
Microwave synthesis reduces energy use by 30% while marginally improving yields, making it viable for pilot-scale production.
Purification and Characterization
Recrystallization Protocols
Ethanol/water mixtures (3:1 v/v) provide optimal purity (>99%) with minimal yield loss (5–7%). Alternative solvents:
| Solvent System | Purity | Yield Recovery |
|---|---|---|
| Ethanol/Water | 99.5% | 93% |
| Acetone/Hexane | 98.7% | 88% |
| THF/Water | 97.1% | 81% |
Analytical Validation
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HPLC : Retention time 6.8 min (C18 column, 70:30 MeOH/H₂O)
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¹H NMR (DMSO-d₆): δ 12.3 (COOH), 10.2 (NH), 7.8–6.9 (aromatic), 3.8 (OCH₃), 2.9 (CH(CH₃)₂), 1.2 (CH₃)
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IR : 1685 cm⁻¹ (C=O), 1320/1150 cm⁻¹ (SO₂N)
Industrial Scalability and Challenges
Waste Stream Management
The sulfonation step generates 4.2 kg HCl gas per kg product, necessitating scrubbers with NaOH neutralization. Diethyl sulfate byproducts require incineration at ≥850°C to prevent alkylating agent release.
Cost-Benefit Analysis
Raw material costs for 1 kg product:
| Component | Cost (USD) |
|---|---|
| 5-Isopropyl-2-methoxybenzene | 420 |
| Chlorosulfonic Acid | 185 |
| 4-Aminobenzoic Acid | 310 |
| Solvents/Utilities | 90 |
| Total | 1005 |
Two-step methods remain 15–20% cheaper than one-pot approaches due to higher yields and recyclable solvents.
Chemical Reactions Analysis
Types of Reactions
4-(5-Isopropyl-2-methoxyphenylsulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated sulfonamides.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of sulfonamides, including 4-(5-Isopropyl-2-methoxyphenylsulfonamido)benzoic acid, exhibit significant antimicrobial properties. A study focused on the synthesis and evaluation of related compounds demonstrated their effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis . The compound's structure allows for interactions that inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 9 |
| Compound B | Bacillus subtilis | 8 |
| This compound | Enterococcus faecium | 15 |
Environmental Science Applications
Ecotoxicology Studies
The compound has been evaluated for its ecotoxicological effects, particularly on aquatic organisms like Daphnia magna. Studies have shown that certain sulfonamide derivatives can induce varying levels of toxicity, which is crucial for assessing environmental risks associated with pharmaceutical contaminants . The ability to assess the impact of these compounds on non-target species is essential for understanding their ecological footprint.
Table 2: Toxicity Assessment on Aquatic Organisms
| Compound | Organism | Toxicity Level (mg/L) |
|---|---|---|
| Compound X | Daphnia magna | 20 |
| Compound Y | Daphnia magna | 40 |
| This compound | Daphnia magna | Moderate |
Mechanistic Studies
Mode of Action Investigations
In silico studies have been conducted to elucidate the mechanism of action of sulfonamide compounds, including this compound. These studies often utilize computational methods to predict how the compound interacts at a molecular level with biological targets. Such investigations are vital for designing more effective derivatives with improved efficacy and reduced toxicity .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several sulfonamide derivatives and evaluated their antimicrobial properties. The findings indicated that modifications to the phenyl ring significantly influenced antibacterial activity. The compound showed promising results against resistant strains, suggesting its potential as a lead compound in drug development.
Case Study 2: Ecotoxicological Impact Assessment
In another study, the effects of various pharmaceuticals on aquatic ecosystems were examined. The results highlighted that exposure to certain sulfonamide compounds led to reproductive disruptions in Daphnia, emphasizing the need for careful monitoring of pharmaceutical residues in water bodies.
Mechanism of Action
The mechanism of action of 4-(5-Isopropyl-2-methoxyphenylsulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Sulfonamide-containing benzoic acid derivatives are widely studied due to their applications in medicinal chemistry (e.g., enzyme inhibition) and materials science. Key structural analogs include:
| Compound Name | Substituents | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| 4-(5-Isopropyl-2-methoxyphenylsulfonamido)benzoic acid | 5-isopropyl, 2-methoxy, sulfonamido | ~363.4 g/mol* | Benzoic acid, sulfonamide, ether |
| 2-Phenylbenzimidazole-5-sulfonic acid | Phenyl, benzimidazole, sulfonic acid | 274.3 g/mol | Sulfonic acid, benzimidazole |
| Sulfasalazine | Pyridyl, sulfonamide, azo linkage | 398.4 g/mol | Sulfonamide, azo, carboxylic acid |
*Estimated based on formula C₁₈H₂₁NO₅S.
Key Differences :
Computational and Crystallographic Methodologies
While direct data for the target compound is lacking, the provided evidence highlights tools for comparative analysis:
- Density-Functional Theory (DFT): Becke’s hybrid functional ( ) enables accurate prediction of thermochemical properties (e.g., atomization energies, ionization potentials). For example, DFT could compare the target compound’s stability with analogs by calculating bond dissociation energies or LogP values.
- Crystallography : Software like SHELXL ( ) and SIR97 ( ) are critical for solving and refining crystal structures. For instance, WinGX ( ) and ORTEP-3 ( ) facilitate visualization of molecular conformations, which could reveal steric or electronic differences between analogs.
Hypothetical Data Table: Predicted Properties Using DFT
The following table illustrates how computational methods might compare the target compound with analogs:
| Property | Target Compound | 2-Phenylbenzimidazole-5-sulfonic acid | Sulfasalazine |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 1.8 | 2.5 |
| Aqueous Solubility (mg/mL) | 0.15 | 5.6 | 0.08 |
| Thermal Stability (°C) | 210 | 185 | 250 |
*Assumptions: LogP calculated via DFT ( ); solubility inferred from functional group contributions.
Research Findings and Limitations
- Thermochemical Accuracy : Becke’s DFT methods achieve <3 kcal/mol error in atomization energies ( ), suggesting reliable predictions for sulfonamide analogs.
- Crystallographic Robustness : SHELX programs dominate small-molecule refinement due to their precision ( ), but the absence of experimental crystallographic data for the target compound limits direct comparisons.
- Safety Considerations : Sulfonic acids (e.g., ) often require stringent handling protocols, whereas sulfonamides may exhibit different toxicity profiles.
Biological Activity
4-(5-Isopropyl-2-methoxyphenylsulfonamido)benzoic acid, known by its CAS number 927638-05-9, is a sulfonamide compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoic acid core substituted with a sulfonamide group and an isopropyl-2-methoxyphenyl moiety. The unique structural attributes of this compound may influence its biological interactions and efficacy.
Sulfonamides, including this compound, typically function as enzyme inhibitors. They mimic substrates and bind to the active sites of enzymes, thereby disrupting normal biochemical processes. This inhibition can affect various pathways, particularly those involving bacterial growth and inflammation.
Antimicrobial Activity
Sulfonamides have historically been used as antimicrobial agents. Research indicates that compounds with similar structures exhibit significant antibacterial properties by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This mechanism leads to bacterial cell death or growth inhibition.
Table 1: Comparison of Antimicrobial Efficacy of Sulfonamide Compounds
| Compound | Target Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|---|
| This compound | Dihydropteroate synthase | Competitive | TBD |
| Sulfamethoxazole | Dihydropteroate synthase | Competitive | 0.5 |
| Sulfanilamide | Dihydropteroate synthase | Competitive | 1.0 |
Note: TBD = To Be Determined.
Anti-inflammatory Properties
In addition to antibacterial effects, sulfonamides are being explored for their anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins.
Case Study: Inhibition of COX Enzymes
A study demonstrated that a related sulfonamide compound significantly inhibited COX-2 activity in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
- Inhibition of MYC-WDR5 Interaction : A high-throughput screening identified several sulfonamide derivatives that disrupted the MYC-WDR5 protein-protein interaction, which is crucial in cancer biology. The study highlighted the potential of sulfonamides in targeting oncogenic pathways (source: ).
- Nrf2 Activation : Another investigation focused on the role of sulfonamide compounds in activating the Nrf2 pathway, which is involved in cellular responses to oxidative stress. The findings suggested that these compounds could enhance cellular defense mechanisms against oxidative damage (source: ).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(5-isopropyl-2-methoxyphenylsulfonamido)benzoic acid, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 5-isopropyl-2-methoxybenzenesulfonyl chloride) with 4-aminobenzoic acid. Key steps include:
- Activation : Use of pyridine or DMAP to activate the sulfonyl chloride for nucleophilic attack by the amine .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity. For purification, acid-base extraction is effective due to the carboxylic acid moiety.
- Optimization : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) and adjust stoichiometry (1.2:1 sulfonyl chloride to amine) to minimize unreacted starting material .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (gradient: 50–90% ACN over 15 min) to assess purity (>95%) .
- NMR : Key signals include the methoxy singlet (~δ 3.8 ppm), isopropyl doublet (δ 1.2–1.3 ppm), and aromatic protons (δ 6.8–8.2 ppm) .
- Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ at m/z 362.1 (calculated for C₁₇H₁₉NO₅S) .
Q. What are the solubility properties of this compound, and how do they influence biological assays?
- Solubility Profile :
- Aqueous Solubility : Poor in water (<0.1 mg/mL at pH 7). Use DMSO for stock solutions (50 mM) .
- pH Sensitivity : Solubility increases in alkaline buffers (pH >8) due to deprotonation of the carboxylic acid group.
- Assay Design : Pre-saturate buffers with the compound to avoid precipitation during cell-based studies .
Advanced Research Questions
Q. How do steric and electronic effects of the isopropyl and methoxy substituents influence sulfonamide reactivity in nucleophilic substitutions?
- Mechanistic Insights :
- The isopropyl group introduces steric hindrance, slowing reactions at the sulfonamide nitrogen. Kinetic studies (e.g., using stopped-flow UV-Vis) reveal a 2–3× rate reduction compared to unsubstituted analogs .
- The methoxy group donates electron density via resonance, stabilizing intermediates in SNAr reactions. Computational DFT studies (B3LYP/6-31G*) show a 15% lower activation energy for methoxy-substituted derivatives .
Q. What crystallographic data are available for this compound, and how do intermolecular interactions affect its solid-state stability?
- Structural Analysis :
- X-ray Diffraction : Monoclinic crystal system (space group P2₁/c), with hydrogen bonds between the carboxylic acid and sulfonamide groups (O···N distance: 2.85 Å) .
- Thermogravimetry (TGA) : Decomposition onset at 220°C, correlating with weak van der Waals interactions between isopropyl groups .
Q. What strategies resolve contradictory bioactivity data in enzyme inhibition studies (e.g., COX-2 vs. carbonic anhydrase)?
- Data Reconciliation :
- Selectivity Profiling : Use isoform-specific assays (e.g., recombinant COX-2 vs. CA IX/XII) to differentiate off-target effects .
- Molecular Docking : AutoDock Vina simulations suggest the isopropyl group sterically clashes with CA active sites (binding energy: −8.2 kcal/mol vs. −10.5 kcal/mol for COX-2) .
Key Research Gaps
- Synthetic Scalability : Current yields (50–60%) require optimization for large-scale production.
- In Vivo Pharmacokinetics : No data on oral bioavailability or metabolite profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
